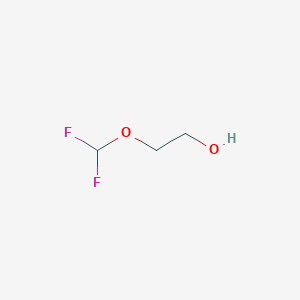
2-(Difluoromethoxy)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(Difluoromethoxy)ethan-1-ol” is a fluorinated, aliphatic alcohol compound with the molecular formula C3H6F2O2 . It has a CAS Number of 1781606-88-9 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C3H6F2O2/c4-3(5)7-2-1-6/h3,6H,1-2H2 . This indicates that the molecule consists of three carbon atoms, six hydrogen atoms, two fluorine atoms, and two oxygen atoms.Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 112.08 . The predicted density is 1.202±0.06 g/cm3 , and the predicted boiling point is 100.4±30.0 °C .Wissenschaftliche Forschungsanwendungen
Gas Separations Using Ionic Liquid Membranes
Supported ionic liquid membranes (SILMs) have shown superior performance over standard polymers for CO2/N2 and CO2/CH4 separations under mixed gas conditions. Research emphasizes the need for future studies on SILMs cast from room temperature ionic liquids (RTILs) with smaller molar volumes, suggesting a shift towards optimizing SILM performance for CO2 separations. This exploration includes functionalization and facilitated transport to enhance separation efficiency, highlighting a potential area for the application of 2-(Difluoromethoxy)ethan-1-ol in modifying RTIL properties or as a solvent modifier to improve gas separation processes (Scovazzo, 2009).
Downstream Processing of Biologically Produced Diols
The compound's relevance is also seen in the purification and recovery of biologically produced diols, such as 1,3-propanediol and 2,3-butanediol. These chemicals, with a wide range of applications, account for more than 50% of the total costs in microbial production due to the complexity of their separation from fermentation broth. This context suggests a potential for this compound in developing more efficient separation technologies, possibly as a solvent or in the design of novel extraction processes that could lower energy consumption and improve yield and purity (Xiu & Zeng, 2008).
Environmental Degradation of Polyfluoroalkyl Chemicals
The environmental biodegradability of polyfluoroalkyl chemicals, including those containing this compound, focuses on their degradation into less harmful substances. This area explores microbial degradation pathways, defluorination potential, and the identification of novel degradation intermediates, suggesting a critical need for understanding how such compounds, or derivatives thereof, break down in environmental settings. It underscores the importance of research into the fate of fluorinated compounds and their impacts on ecological and human health (Liu & Mejia Avendaño, 2013).
CF Bond Activation for Synthesis
The review of CF bond activation in aliphatic fluorides, including compounds like this compound, illuminates methods for synthesizing new fluorinated building blocks. These methodologies involve Lewis acid activation, transition-metal mediation, and the use of bases for the elimination of hydrofluoride. This work reveals the compound's potential in creating versatile, fluorinated molecules for pharmaceuticals, agrochemicals, and materials science, demonstrating the broad applicability of fluorinated organics in modern chemical synthesis (Shen et al., 2015).
Zukünftige Richtungen
While specific future directions for “2-(Difluoromethoxy)ethan-1-ol” are not available, fluorinated compounds in general are of high interest in various fields, including pharmaceuticals and agrochemicals . The development of alternative fluorinated groups is highly necessary, especially considering the bioaccumulation of fluorinated compounds in water, air, and soil .
Eigenschaften
IUPAC Name |
2-(difluoromethoxy)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6F2O2/c4-3(5)7-2-1-6/h3,6H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHIKAQWBBZLXFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COC(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1781606-88-9 |
Source


|
| Record name | 2-(difluoromethoxy)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

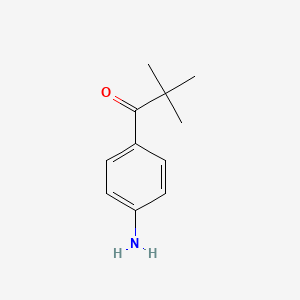
![methyl (2E)-2-{[(E)-1-cyano-2-(dimethylamino)vinyl]thio}-3-(dimethylamino)acrylate](/img/structure/B2969931.png)
![2-methoxyethyl 6-methyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2969933.png)

![3-benzyl-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-4-ylmethyl)thiourea](/img/structure/B2969937.png)
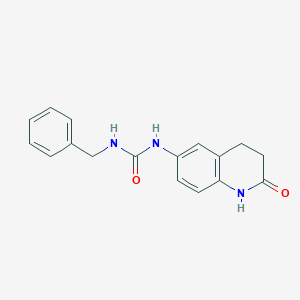
![5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide](/img/structure/B2969940.png)
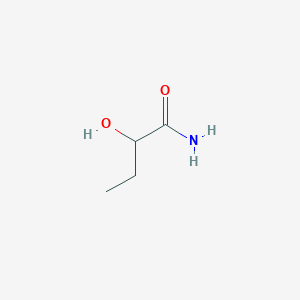
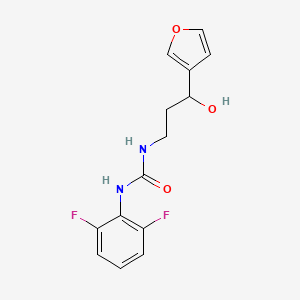

![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2969948.png)
![2-[(2-Cyclopentyl-5-methylpyrazol-3-yl)amino]acetic acid](/img/structure/B2969949.png)

![7-benzyl-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2969953.png)